molecular formula C28H29N3O4 B608169 Jarin-1

Jarin-1

Cat. No.: B608169
M. Wt: 471.5 g/mol
InChI Key: LMVUVKIGGHXSJX-WMZHIEFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Jarin-1 acts as an inhibitor of the JA-Ile synthetase, preventing the synthesis of the active hormone, JA-Ile . It specifically targets JAR1, an adenylate-forming enzyme that catalyzes the conjugation of (+)-7-iso-JA with L-Ile . The specificity of this compound for JAR1 suggests that it does not significantly interact with other enzymes or proteins .

Cellular Effects

The cellular effects of this compound are primarily related to its inhibition of JA-Ile biosynthesis. As JA-Ile is involved in regulating plant responses to stresses such as wounding and insect herbivory, the inhibition of its biosynthesis by this compound can affect these responses

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with JAR1. By binding to JAR1, this compound prevents the enzyme from catalyzing the conjugation of (+)-7-iso-JA with L-Ile, thereby inhibiting the synthesis of JA-Ile . This inhibition of JA-Ile synthesis can affect the regulation of gene expression mediated by JA-Ile .

Dosage Effects in Animal Models

As this compound is a plant-specific compound, its effects in animal models have not been studied. It is primarily used in plant research to study the role of JA-Ile in plant stress responses .

Metabolic Pathways

This compound is involved in the jasmonate signaling pathway, where it inhibits the synthesis of JA-Ile by targeting the enzyme JAR1 This can affect the levels of JA-Ile and potentially other metabolites in the pathway

Chemical Reactions Analysis

Comparison with Similar Compounds

Jarin-1 is unique in its specific inhibition of jasmonic acid-amido synthetase (JAR1). Similar compounds include other inhibitors of jasmonic acid biosynthesis, such as coronatine and methyl jasmonate . these compounds do not exhibit the same specificity for JAR1 as this compound does .

List of Similar Compounds

Properties

IUPAC Name

N-[(1R,9S)-11-(3-methoxypropanoyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-35-14-13-26(32)30-16-19-15-23(18-30)25-12-11-24(28(34)31(25)17-19)29-27(33)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-12,19,23H,13-18H2,1H3,(H,29,33)/t19-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVUVKIGGHXSJX-WMZHIEFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CC2CC(C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCC(=O)N1C[C@@H]2C[C@H](C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of Jarin-1 and how does it affect plant physiology?

A1: this compound specifically inhibits the activity of the enzyme JASMONATE RESISTANT 1 (JAR1) in Arabidopsis thaliana [, ]. JAR1 is a key enzyme responsible for conjugating isoleucine to jasmonic acid (JA), forming the bioactive jasmonate, jasmonoyl-isoleucine (JA-Ile) []. By inhibiting JAR1, this compound disrupts the biosynthesis of JA-Ile, which plays a crucial role in regulating plant responses to stress, such as wounding and herbivory [, ]. Consequently, this compound can impact various physiological processes governed by JA-Ile signaling, including defense responses, growth, and development [, ].

Q2: Is the inhibitory effect of this compound consistent across different plant species?

A2: Research suggests that the effect of this compound is species-specific. While it effectively inhibits JA-Ile biosynthesis and alleviates MeJA-induced root growth inhibition in Medicago truncatula, it does not demonstrate similar effects in Solanum lycopersicum or Brassica nigra []. In S. lycopersicum, this compound application did not significantly affect JA-Ile levels, even in wounded leaf tissues []. These findings highlight the importance of evaluating this compound's functionality in a specific plant species before incorporating it into research studies.

Q3: How does this compound affect the accumulation of anthocyanins and proanthocyanidins in strawberry fruits?

A3: Applying this compound to methyl jasmonate (MeJA)-treated strawberry fruits (MeJA + this compound treatment) led to an intriguing observation: an increase in proanthocyanidin (PA) content compared to fruits treated with MeJA alone []. This coincided with the upregulation of genes involved in PA biosynthesis (like FaANR) and related transcription factors (such as FabHLH33 and FaMYB9/11) []. This suggests a potential role of this compound in influencing the balance between anthocyanin and PA accumulation in strawberry fruits, possibly through its interaction with the jasmonate pathway and related transcription factors.

Q4: What are the implications of discovering JA-responsive elements in the promoter regions of MYB genes in strawberry?

A4: The identification of JA-responsive elements in the promoter regions of FaMYB1/9/10/11 genes in strawberry suggests that these genes, known to be involved in the regulation of anthocyanin and PA biosynthesis, are potentially direct targets of the JA signaling pathway []. This finding opens up avenues for further research into understanding the intricate crosstalk between jasmonate signaling and the regulatory mechanisms governing anthocyanin and PA biosynthesis in strawberry and potentially other fruits.

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